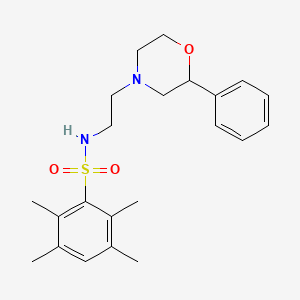

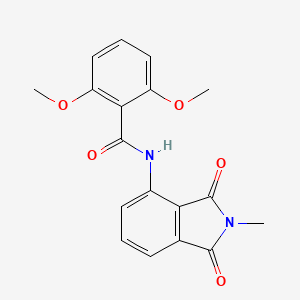

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperidin-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperidin-1-yl)ethan-1-one, also known as BZPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZPE is a thioether derivative of benzothiazole and piperidine, and its unique structure has led to its investigation in drug discovery, materials science, and other areas of research.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has highlighted the synthesis and evaluation of benzothiazole derivatives, demonstrating antimicrobial and antifungal properties. For instance, novel benzothiazole amides have been synthesized, showing comparable or slightly better antibacterial and antifungal activity than standard medicinal compounds such as chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015). Additionally, benzothiazole-based heterocycles have been developed, revealing potent activities against Helicobacter pylori, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Synthesis and Characterization of Complexes

The compound has been utilized in the synthesis of metal complexes with various applications. For example, new Fe(II), Mn(II), Co(II), Hg(II), and Cr(III) complexes of the benzothiazol-2-ylsulfanyl-acetic acid ligand were prepared and characterized, revealing monomer structures for these complexes (Yousif, Muaiad, & Adil, 2011).

Catalysis and Organic Synthesis

Significant advancements have been made in catalysis and organic synthesis using benzothiazole derivatives. A notable example includes the TEMPO-catalyzed electrolytic C–H thiolation for the synthesis of benzothiazoles and thiazolopyridines from thioamides, presenting a metal- and reagent-free method for these compounds (Qian, Li, Song, & Xu, 2017).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of benzothiazole derivatives has been explored for producing compounds with specific enantiomeric excess, showcasing their potential in asymmetric synthesis and pharmaceutical applications. For example, the kinetic resolution of 1-(benzothiazol-2-ylsulfanyl)propan-2-ol demonstrated antifungal activity, with various lipase preparations tested for optimal catalysis (Borowiecki, Fabisiak, & Ochal, 2013).

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS2/c24-20(15-25-21-22-18-8-4-5-9-19(18)26-21)23-12-10-17(11-13-23)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTCJYBJWVBHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2877868.png)

![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877872.png)

![Methyl 2-(1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2877876.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2877879.png)

![2-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2877880.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2877883.png)

![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B2877886.png)